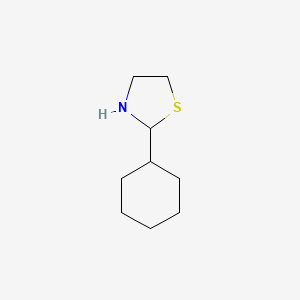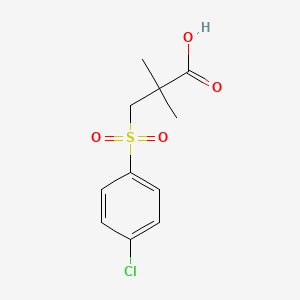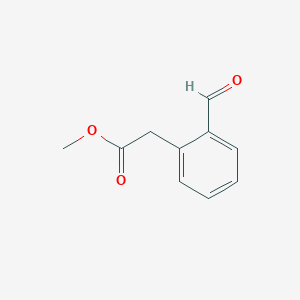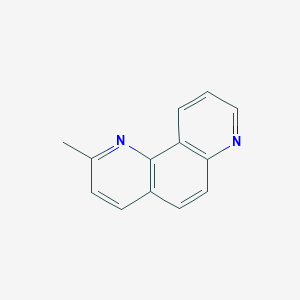
2-Methyl-1,7-phenanthroline
Overview
Description
2-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a polycyclic aromatic hydrocarbon Phenanthrolines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science
Mechanism of Action
Target of Action
2-Methyl-1,7-phenanthroline, a derivative of 1,10-phenanthroline (phen), is known to form stable complexes with various metal ions . The primary targets of this compound are metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. As a chelating ligand, phen forms stable complexes with metal ions, which can inhibit the activity of metallopeptidases . This inhibition occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of metalloproteins. By chelating the metal ions, this compound can disrupt the normal function of these proteins and affect the associated biochemical pathways . The downstream effects of this disruption can vary depending on the specific metalloprotein targeted.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can impact its bioavailability . It is also an inhibitor of several cytochrome P450 enzymes, which can affect its metabolism .
Result of Action
The result of the action of this compound is the inhibition of the activity of certain metalloproteins, leading to changes at the molecular and cellular levels . For example, the inhibition of metallo-beta-lactamase can potentially reduce bacterial resistance to certain antibiotics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment can affect its ability to form complexes and thus its activity . Additionally, factors such as pH and temperature can impact its stability and efficacy .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,7-phenanthroline plays a significant role in biochemical reactions, primarily through its ability to chelate metal ions. It interacts with enzymes, proteins, and other biomolecules by forming coordination complexes. For instance, it can bind to metal ions such as copper (II) and zinc (II), which are cofactors in various enzymatic reactions. The nature of these interactions often involves the nitrogen atoms in the phenanthroline ring coordinating with the metal ions, thereby stabilizing the enzyme’s active site and influencing its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) when complexed with certain metal ions. This oxidative stress can lead to alterations in gene expression and affect cellular metabolism . Additionally, this compound can inhibit the activity of metalloproteins, thereby impacting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming stable complexes that can either inhibit or activate enzymes. For example, the compound can inhibit metalloenzymes by chelating the metal ion required for enzymatic activity, thus preventing substrate binding and catalysis . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
The stability and effects of this compound in laboratory settings can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and enzyme inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, including oxidative damage, disruption of cellular metabolism, and apoptosis . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of metalloenzymes involved in key metabolic processes. For instance, it can affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes that require metal cofactors, thereby altering metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution in cells. Additionally, it can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,7-phenanthroline can be synthesized through a series of organic reactions. One common method involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic acid or nitrobenzene. . The reaction conditions typically involve heating the mixture to promote cyclization and formation of the phenanthroline ring system.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative oxidizing agents and catalysts can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenanthroline derivatives.
Scientific Research Applications
2-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthroline: A widely studied ligand with similar coordination properties but without the methyl group at the 2-position.
2,2’-Bipyridine: Another chelating ligand with a similar structure but different electronic properties.
Uniqueness: 2-Methyl-1,7-phenanthroline’s unique structural feature, the methyl group at the 2-position, enhances its lipophilicity and potentially its biological activity. This modification can influence the compound’s binding affinity to metal ions and its overall stability in various chemical environments.
Properties
IUPAC Name |
2-methyl-1,7-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-10-6-7-12-11(13(10)15-9)3-2-8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJFAQKFUDBKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484129 | |
| Record name | 1,7-Phenanthroline, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61351-90-4 | |
| Record name | 1,7-Phenanthroline, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
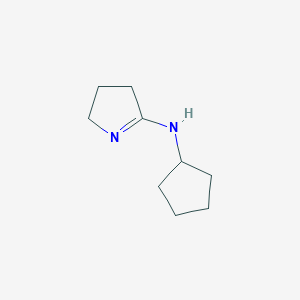
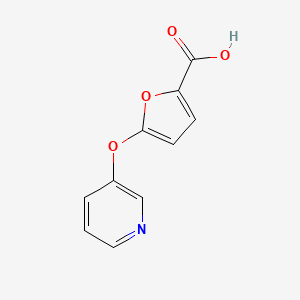
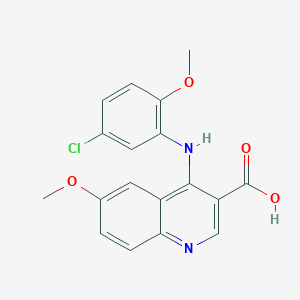
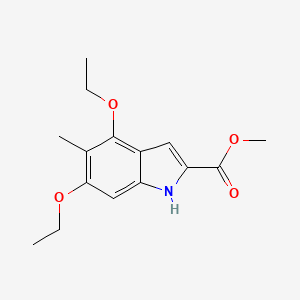
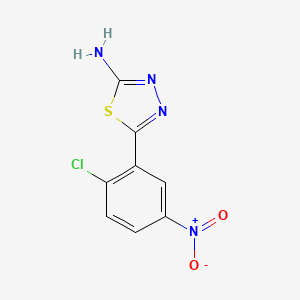
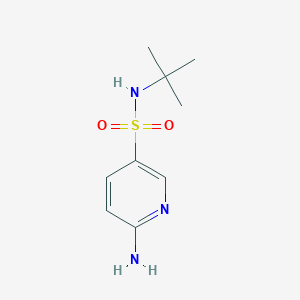

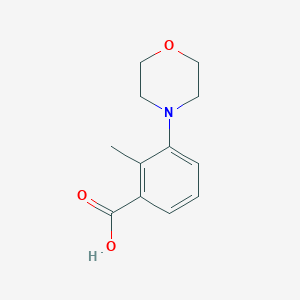

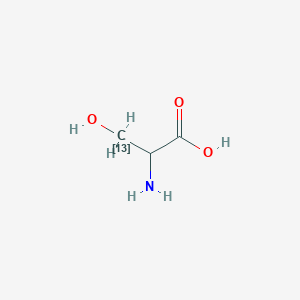
![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
